METHANONE](/img/structure/B5710685.png)
[4-(2-METHYLBENZYL)PIPERAZINO](PHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLBENZYL)PIPERAZINOMETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methylbenzyl chloride with piperazine, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reactions are usually carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Medicine
In medicine, 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE derivatives are explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. They are also investigated for their role in modulating neurotransmitter activity.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitrobenzyl)piperazin-1-ylmethanone
- 4-(2-Methoxyphenyl)piperazin-1-ylmethanone
- 4-(2-Fluorophenyl)piperazin-1-ylmethanone
Uniqueness
4-(2-METHYLBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological and chemical properties. The presence of the 2-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-16-7-5-6-10-18(16)15-20-11-13-21(14-12-20)19(22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIBCSPNFLNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
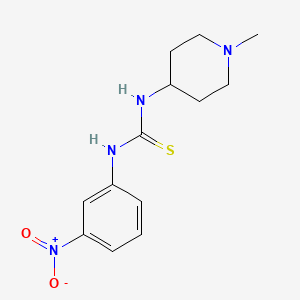
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![2-{[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5710639.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
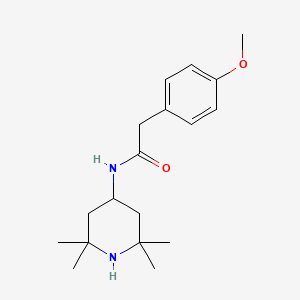
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B5710677.png)
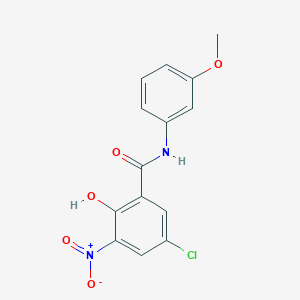
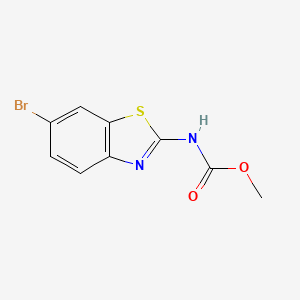
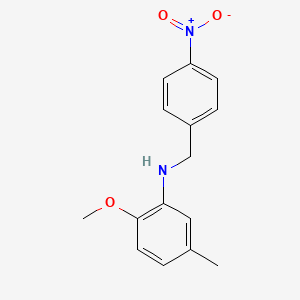
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]propanehydrazide](/img/structure/B5710707.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
